molecular formula C9H9N3O2 B1413450 methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1924343-23-6

methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1413450
CAS No.: 1924343-23-6
M. Wt: 191.19 g/mol
InChI Key: QJZPELFMRPJGMZ-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives reveals fundamental structural characteristics that define the three-dimensional arrangement of atoms within these bicyclic systems. X-ray crystallography serves as the primary experimental method for determining atomic and molecular structures of crystals, enabling crystallographers to produce three-dimensional pictures of electron density distribution and atomic positions. In pyrazolo[3,4-b]pyridine compounds, the fused ring system typically exhibits near-planar geometry with minimal deviation between the pyrazole and pyridine components.

Crystal structure studies of related pyrazolo[3,4-b]pyridine derivatives demonstrate that the dihedral angle between the fused pyrazole and pyridine rings is typically small, as observed in compounds where this angle measures 1.76 degrees. This near-planar arrangement facilitates efficient π-electron delocalization across the bicyclic framework, contributing to the stability and unique electronic properties of these systems. The molecular geometry is further influenced by substituent effects, particularly the presence of the methyl group at the nitrogen-1 position and the carboxylate ester functionality at the carbon-3 position.

The crystallographic data for similar compounds in this family reveal triclinic crystal systems with specific space group symmetries. Unit cell parameters typically show dimensions around 10-12 Angstroms for the major axes, with angles deviating from 90 degrees due to the triclinic nature. The crystal packing arrangements are stabilized through various intermolecular interactions, including carbon-hydrogen to π-electron interactions and potential hydrogen bonding between adjacent molecules.

Temperature-dependent crystallographic studies indicate that these compounds maintain their structural integrity across a range of temperatures, with thermal expansion coefficients that reflect the rigid nature of the bicyclic framework. The electron density maps obtained from X-ray diffraction studies provide detailed information about bond lengths and angles within the molecule, confirming the expected aromatic character of both ring systems and the planar disposition of the carboxylate group relative to the heterocyclic core.

Tautomeric Behavior and Isomeric Considerations

Tautomerism represents a critical structural feature in pyrazole-containing compounds, stemming from the ability of these heterocycles to exchange protons between nitrogen atoms. In the context of this compound, the presence of the methyl substituent at the nitrogen-1 position effectively blocks the primary tautomeric pathway that would otherwise exist in unsubstituted pyrazolo[3,4-b]pyridine systems. This methylation results in a fixed tautomeric form, eliminating the dynamic equilibrium typically observed in pyrazole derivatives.

The tautomeric behavior of pyrazole derivatives is fundamentally governed by the electronic nature of substituents and environmental factors such as solvent polarity and temperature. Studies have demonstrated that electron-donating groups show preference for specific positions within the ring system, while strong electron-withdrawing substituents influence the stability of different tautomeric forms. In the gas phase, electron-donating groups typically favor the carbon-3 position, although this preference can be modified by the presence of additional substituents at the carbon-4 position.

Theoretical calculations using density functional theory methods have revealed that tautomeric ratios reflect the hydrogen bonding ability and polarizability of the solvating environment. The dipole moment of individual tautomers determines the direction of equilibrium, with more polar tautomers showing enhanced stability in polar solvents. For the methylated compound under discussion, these considerations become less critical due to the fixed substitution pattern, but they remain relevant for understanding the broader family of pyrazolo[3,4-b]pyridine derivatives.

The solid-state behavior of tautomeric pyrazoles demonstrates that typically one tautomeric form predominates in crystalline phases. Nuclear magnetic resonance spectroscopy in the solid state serves as a valuable tool for characterizing individual tautomeric structures when well-resolved spectra can be obtained. The Cambridge Crystallographic Data Centre database contains numerous examples of pyrazolo[3,4-b]pyridine derivatives that adopt specific tautomeric forms in their crystal lattices, providing empirical evidence for structure-stability relationships.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the aromatic protons of the pyridine ring, the methyl group attached to the nitrogen-1 position, and the methyl ester protons. The aromatic region shows distinct patterns that reflect the electronic environment created by the fused ring system and the electron-withdrawing effect of the carboxylate group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The carboxylate carbon typically resonates at approximately 164-165 parts per million, reflecting its carbonyl character. The aromatic carbons of the pyrazolo[3,4-b]pyridine system appear in the 110-150 parts per million region, with specific chemical shifts depending on their position relative to the nitrogen atoms and the carboxylate substituent. The methyl carbon signals provide additional structural confirmation, with the nitrogen-bound methyl group typically appearing around 35-40 parts per million and the ester methyl group around 50-55 parts per million.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide valuable connectivity information that confirms the substitution pattern and spatial relationships between different parts of the molecule. These advanced spectroscopic methods are particularly useful for distinguishing between regioisomers and confirming the precise substitution pattern in complex heterocyclic systems.

Fourier transform infrared spectroscopy offers complementary structural information through analysis of characteristic vibrational frequencies. The carbonyl stretch of the ester group typically appears around 1700-1720 wavenumbers, while the aromatic carbon-carbon stretching vibrations manifest in the 1500-1600 wavenumber region. The carbon-hydrogen stretching frequencies provide additional fingerprint information for compound identification and purity assessment.

Computational Modeling of Electronic Structure

Computational chemistry methods provide detailed insights into the electronic structure and properties of this compound that complement experimental observations. Density functional theory calculations using appropriate basis sets enable prediction of molecular geometries, electronic distributions, and spectroscopic properties with high accuracy. These computational approaches are particularly valuable for understanding the influence of substituent effects on the overall electronic structure of the bicyclic system.

Molecular orbital analysis reveals the distribution of π-electron density across the fused ring system and provides insights into the reactivity patterns that characterize these compounds. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and potential for participation in various chemical reactions. The presence of both electron-rich nitrogen atoms and the electron-withdrawing carboxylate group creates a complex electronic landscape that influences both chemical reactivity and spectroscopic properties.

Computational prediction of nuclear magnetic resonance chemical shifts using gauge-independent atomic orbital methods enables direct comparison with experimental spectra and provides additional confidence in structural assignments. These calculations are particularly valuable when experimental spectra show overlapping or poorly resolved signals, as they can provide theoretical predictions that aid in peak assignment and structural confirmation.

Electrostatic potential mapping reveals the charge distribution across the molecular surface and identifies regions of high and low electron density that influence intermolecular interactions. This information is crucial for understanding crystal packing arrangements, solubility properties, and potential binding interactions with biological targets. The computational results consistently support the experimental observations regarding the planar nature of the bicyclic core and the influence of substituent effects on electronic properties.

Property Value Method
Molecular Formula C₉H₉N₃O₂ Experimental
Molecular Weight 191.187 g/mol Calculated
Melting Point Not Available -
Boiling Point Not Available -
Density 1.3±0.1 g/cm³ Estimated
Flash Point 177.0±22.3 °C Estimated

Properties

IUPAC Name

methyl 1-methylpyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-8-6(4-3-5-10-8)7(11-12)9(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZPELFMRPJGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyrazole Derivatives and Alkylation

Method Overview:
This approach begins with diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material, which undergoes methylation to introduce the methyl group at the 1-position, followed by cyclization to form the pyrazolopyridine core.

Stepwise Process:

Step Reagents & Conditions Description Yield & Notes
1 Diethyl 1H-pyrazole-3,5-dicarboxylate, K2CO3, iodomethane, acetone Methylation at the pyrazole nitrogen via nucleophilic substitution Achieves high methylation efficiency (~70-92%) with TLC monitoring, reaction at 60°C overnight
2 Dissolution in methanol, cooling to 0°C, KOH solution (3.0 mol/L) Hydrolysis of ester groups and methylation at the nitrogen Complete reaction in 10 hours; yields a methylated pyrazole derivative with carboxylate groups converted to acids or esters
3 Acidification with concentrated HCl Protonation and isolation of the methylated pyrazole intermediates Facilitates purification of intermediates for subsequent cyclization

Research Findings:
This route emphasizes mild reaction conditions and high yields, with the methylation step being crucial for subsequent cyclization. The use of acetone as a solvent and potassium carbonate as a base provides operational simplicity and reproducibility.

Cyclization to Form the Pyrazolopyridine Core

Method Overview:
The methylated pyrazole intermediates are subjected to cyclization reactions, often involving condensation with suitable aldehydes or ketones, to form the fused heterocyclic system.

Typical Conditions:

Reagent Conditions Outcome References
Aldehydes or ketones Reflux in solvents like ethanol or acetic acid Cyclization to form the pyrazolopyridine ring Facilitates formation of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with high purity

Research Findings:
The cyclization step is optimized by controlling temperature and reaction time, with TLC used to monitor progress. Catalysts such as acids or bases can be employed to enhance ring closure efficiency.

Alternative Routes via Chlorination and Nucleophilic Substitution

Method Overview:
Another approach involves chlorination of the pyrazole derivatives to generate reactive intermediates, followed by nucleophilic substitution with methylamine or methylating agents to introduce the methyl group at the desired position.

Step Reagents & Conditions Description Notes
Chlorination SOCl₂ or PCl₅ Conversion of carboxylic acids to acyl chlorides Facilitates subsequent substitution reactions
Nucleophilic substitution Methylamine or methyl iodide Introduction of methyl groups at specific heterocyclic positions Achieves regioselectivity under controlled conditions

Research Findings:
This route offers flexibility in functional group modifications but requires careful control of reaction conditions to avoid side reactions.

Summary of Key Data

Preparation Step Reagents Conditions Yield Notes
Methylation of pyrazole Iodomethane, K2CO3 60°C, overnight 70-92% High efficiency, operationally simple
Hydrolysis & acidification KOH, HCl Room temp to 25°C Complete in 10 hours Converts esters to acids or methylated derivatives
Cyclization Aldehydes/ketones Reflux High purity Ring closure to form heterocycle

Research Findings and Practical Considerations

  • Reaction Conditions: Mild temperatures (0–60°C), atmospheric pressure, and common solvents like acetone, ethanol, or acetic acid are sufficient for high-yield synthesis.
  • Operational Simplicity: Use of TLC for monitoring, filtration, and standard purification techniques like extraction and chromatography.
  • Yield Optimization: Methylation and cyclization steps are critical; optimizing reagent equivalents and reaction times enhances overall yield.
  • Scalability: The described methods are suitable for industrial-scale synthesis, given their simplicity and high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C9H9N3O2
  • Molecular Weight : 177.18 g/mol
  • IUPAC Name : Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • CAS Number : 119087077

The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse pharmacological properties. The methyl and carboxylate groups contribute to its solubility and reactivity, making it a versatile scaffold for further modifications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent, particularly in the context of cancer treatment. Research indicates that compounds within this class can act as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation.

Case Study: TRK Inhibition
A study evaluated several derivatives of pyrazolo[3,4-b]pyridine for their ability to inhibit TRK activity. The results showed that modifications to the compound significantly enhanced its biological activity against cancer cell lines, indicating its potential as a lead compound for drug development .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Its structure allows it to interact with specific kinases involved in signaling pathways related to cancer progression.

Key Findings:

  • The presence of the carboxylate group enhances binding interactions with enzyme active sites.
  • It has shown promise as an inhibitor of various kinases, providing a basis for developing targeted therapies .

Synthetic Applications

This compound serves as a building block in synthetic organic chemistry. Its unique structure allows chemists to create more complex molecules through various chemical reactions, including substitution and oxidation.

Synthesis Overview:
The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Friedlander condensation reactions.
  • Use of palladium-catalyzed cross-coupling reactions for further functionalization .

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-b]Pyridine Core

The following table compares methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with derivatives differing in substituents, ester groups, or halogenation:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications References
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₈H₇N₃O₂ 177.16 No methyl at position 1 98% Cross-coupling reactions
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ 270.09 Br at position 5 95%+ Suzuki-Miyaura coupling
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ 270.09 Ethyl ester, Br at position 5 95% Medicinal chemistry intermediates
Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₁₆H₁₃F₂N₃O₂ 317.29 Fluorine at position 5, 2-fluorobenzyl at N1 95% Vericiguat intermediate (heart failure drug)
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₆H₁₅N₃O₃ 297.31 Methoxyphenyl at position 6 95% Anticancer research

Structural and Functional Analysis

Position 1 Substitution
  • Bulkier groups, such as 2-fluorobenzyl in , improve target binding in kinase inhibitors by interacting with hydrophobic pockets .
Position 3 Ester Variations
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) may offer better lipid solubility, influencing pharmacokinetics. Methyl esters are typically more reactive in hydrolysis reactions .
Halogenation at Position 5
  • Bromine or fluorine at position 5 (e.g., ) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Brominated derivatives are heavier (MW ~270 g/mol) and exhibit distinct electronic profiles .
Aromatic and Heterocyclic Additions
  • Methoxyphenyl or thiophene substitutions () introduce π-π stacking capabilities, critical for binding to aromatic residues in enzymes or receptors .

Biological Activity

Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing key research findings, synthesis methods, and potential applications in drug development.

Synthesis Methods

Recent studies have developed various synthetic routes for pyrazolo[3,4-b]pyridine derivatives. One notable method involves the solvent-free synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives with yields ranging from 55% to 70% . The synthesis typically employs starting materials such as 3-methyl-1-phenyl-1H-pyrazol-5-amine and utilizes techniques like FT-IR, NMR, and LC-MS for structural confirmation.

Antidiabetic Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antidiabetic properties. In vitro studies demonstrated that synthesized hydrazides and hydrazones derived from these compounds showed notable inhibitory effects on the α-amylase enzyme. For instance, one hydrazide derivative exhibited an IC50 value of 9.6±0.5μM9.6\pm 0.5\,\mu M, indicating strong antidiabetic activity compared to other derivatives .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. A study focusing on tropomyosin receptor kinases (TRKs) revealed that certain derivatives effectively inhibited TRKA activity, which is implicated in cancer cell proliferation and differentiation . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance biological efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives have also been investigated. Compounds were screened for their ability to inhibit COX enzymes, with some exhibiting IC50 values as low as 19.45±0.07μM19.45\pm 0.07\,\mu M against COX-1 and 23.8±0.20μM23.8\pm 0.20\,\mu M against COX-2 . These findings highlight the potential of these compounds in developing anti-inflammatory drugs.

Data Summary Table

Activity IC50 Value (μM\mu M) Reference
Antidiabetic (Hydrazide)9.6±0.59.6\pm 0.5
Antidiabetic (Hydrazone)13.9±0.713.9\pm 0.7
COX-1 Inhibition19.45±0.0719.45\pm 0.07
COX-2 Inhibition23.8±0.2023.8\pm 0.20

Case Studies

  • Antidiabetic Activity : A recent study synthesized multiple derivatives of pyrazolo[3,4-b]pyridine and assessed their antidiabetic activity through in vitro testing against α-amylase. The most potent compounds were further validated using molecular docking studies that aligned well with the experimental results .
  • Anticancer Evaluation : Another study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their effects on TRKA inhibition in cancer cells. The results indicated a promising therapeutic potential for these compounds in targeting cancer pathways .

Q & A

Basic Research Questions

Q. How can methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate be synthesized, and what analytical methods validate its structure?

  • Methodology : The compound can be synthesized via TFA-catalyzed (trifluoroacetic acid) cyclocondensation reactions in toluene under reflux conditions. Precursors such as substituted pyrazole amines and acrylate derivatives are typically used . Structural confirmation involves:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign chemical environments (e.g., methyl groups at δ ~3.5 ppm, aromatic protons in pyridine/pyrazole rings) .
  • IR Spectroscopy : Key absorption bands for ester carbonyl (C=O, ~1700 cm1^{-1}) and pyridine/pyrazole ring vibrations .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 273–278.5°C for related analogs) .

Q. What analytical techniques ensure purity and identity of the compound?

  • Purity Assessment :

  • HPLC/GC : Quantify impurities using reverse-phase chromatography or gas chromatography with flame ionization detection .
  • Elemental Analysis : Verify C, H, N, O composition to ±0.3% deviation .
    • Identity Confirmation :
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolve crystal structure for unambiguous confirmation .

Q. What safety protocols are recommended for handling this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to limited toxicity data .
  • Disposal : Segregate waste and use licensed disposal services for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodology :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the pyridine 4-position to enhance binding to kinase targets .
  • Biological Assays : Test derivatives against enzyme targets (e.g., antimicrobial or anticancer assays) and correlate activity with substituent electronic/hydrophobic properties .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with active sites (e.g., ATP-binding pockets) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Troubleshooting Steps :

  • Assay Standardization : Validate cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .
  • Structural Analog Comparison : Benchmark against analogs with well-characterized activity (e.g., 3-(4-chlorophenyl)-substituted derivatives) .

Q. What computational strategies predict interactions with biological targets?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over time (e.g., using GROMACS) .
  • Crystallographic Data Integration : Align compound geometry with X-ray structures of target proteins (e.g., kinase co-crystals) .

Q. How can environmental persistence or toxicity be assessed for this compound?

  • Ecotoxicology Testing :

  • OECD Guidelines : Conduct biodegradability (OECD 301) and aquatic toxicity (OECD 202/203) studies if preliminary bioaccumulation data are lacking .
  • Soil Mobility : Measure log KocK_{oc} (organic carbon partition coefficient) via batch equilibrium experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
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methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.